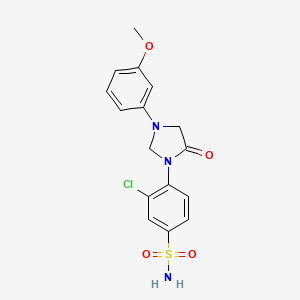

Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)-

Description

Chemical Significance and Discovery

The compound benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- (CAS 53298-11-6), represents a structurally unique member of the benzenesulfonamide class, which has garnered attention in medicinal chemistry due to its hybrid pharmacophoric features. First reported in 1977, this molecule emerged from pharmaceutical research efforts to develop novel sulfonamide derivatives with enhanced biological activity. Its discovery was documented in Arzneimittel-Forschung (Drug Research), where preliminary synthesis and characterization were described alongside early pharmacological screening. The compound’s design integrates a chlorinated benzenesulfonamide core with a methoxyphenyl-substituted imidazolidinone moiety, a combination intended to exploit dual binding interactions with enzymatic targets.

Benzenesulfonamides are historically significant as carbonic anhydrase inhibitors, antimicrobial agents, and anticancer candidates. The introduction of the imidazolidinone ring in this derivative aligns with modern strategies to enhance selectivity toward isoforms of therapeutic interest, such as tumor-associated carbonic anhydrase IX/XII. Notably, the 3-methoxyphenyl group introduces steric and electronic modifications that distinguish it from classical benzenesulfonamides like sulfapyridine or celecoxib. This structural innovation reflects broader trends in drug design, where hybrid architectures aim to optimize pharmacokinetic and pharmacodynamic profiles.

Table 1: Key Attributes of Benzenesulfonamide, 3-Chloro-4-(3-(3-Methoxyphenyl)-5-Oxo-1-Imidazolidinyl)-

Structural Classification within Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives are classified based on substituent patterns on the aromatic ring and the nature of auxiliary heterocycles. This compound belongs to the subclass of N-heterocyclic-functionalized benzenesulfonamides, characterized by the fusion of a five-membered imidazolidinone ring at the para-position relative to the sulfonamide group. The imidazolidinone introduces a rigid, planar structure that facilitates π-π stacking interactions in enzyme active sites, while the 3-chloro and 3-methoxy groups provide electronic modulation and hydrophobic bulk.

Comparative analysis with prototypical benzenesulfonamides reveals distinct structural divergence:

Table 2: Structural Comparison with Representative Benzenesulfonamides

| Compound | Substituents | Target Enzymes/Applications |

|---|---|---|

| Sulfapyridine | Pyridine ring at para-position | Bacterial dihydropteroate synthase |

| Celecoxib | Trifluoromethylpyrazole at para-position | Cyclooxygenase-2 (COX-2) |

| SLC-0111 | Piperazine-hydroxylimine at para-position | Carbonic anhydrase IX/XII (anticancer) |

| This Compound | Imidazolidinone-methoxyphenyl at para-position | Undisclosed (research-phase) |

The imidazolidinone ring in this compound is distinct from the piperazine rings in SLC-0111 or the pyrazole systems in celecoxib, suggesting divergent target affinities. Quantum mechanical studies on analogous structures highlight that the Z- and E-isomerism of the imine linkage in such hybrids can influence binding modes, though this remains unexplored for the specific compound.

Properties

CAS No. |

53298-11-6 |

|---|---|

Molecular Formula |

C16H16ClN3O4S |

Molecular Weight |

381.8 g/mol |

IUPAC Name |

3-chloro-4-[3-(3-methoxyphenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide |

InChI |

InChI=1S/C16H16ClN3O4S/c1-24-12-4-2-3-11(7-12)19-9-16(21)20(10-19)15-6-5-13(8-14(15)17)25(18,22)23/h2-8H,9-10H2,1H3,(H2,18,22,23) |

InChI Key |

GJDOTZCAPARBNT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(=O)N(C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Procedure A: Sulfonamide Formation

Procedure B: Substituent Addition

- Mix methoxybenzaldehyde with ammonium thiocyanate in acetic acid.

- Heat the mixture under reflux for 24 hours.

- Purify the product through recrystallization using ethanol.

Challenges and Notes

- Purity Control : Impurities from side reactions must be removed via recrystallization or chromatographic techniques.

- Reaction Monitoring : Spectroscopic methods like NMR and IR are used to confirm product formation and structural integrity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.

Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This can disrupt essential biological processes in microorganisms, leading to their death or inhibition of growth.

Comparison with Similar Compounds

Positional Isomer: 3-Chloro-4-[3-(4-Methoxyphenyl)-5-Oxoimidazolidin-1-yl] Benzenesulfonamide (CAS 53298-06-9)

Key Differences :

- Substituent Position : The methoxy group on the phenyl ring is at the para position (4-methoxyphenyl) in this analog, compared to the meta position (3-methoxyphenyl) in the target compound.

- Biological Implications : Positional isomerism may influence interactions with enzyme active sites, as seen in studies of sulfonamide-based inhibitors .

Pyrazole-Based Benzenesulfonamide Derivatives

- 4-Chloro-N-[5-Chloro-2-[[4,5-Dihydro-3-Methyl-5-Oxo-4-(Phenylmethyl)-1H-Pyrazol-1-yl]Methyl]Phenyl]Benzenesulfonamide

- 4-Chloro-N-[5-Chloro-2-[[4,5-Dihydro-5-Oxo-3-(3-Pyridinyl)-1H-Pyrazol-1-yl]Methyl]Phenyl]Benzenesulfonamide

Key Differences :

- Heterocyclic Core: These analogs replace the imidazolidinone ring with a pyrazole ring, which lacks the 5-oxo group.

- Substituents : The pyrazole derivatives feature methyl, phenylmethyl, or pyridinyl groups, altering hydrophobicity and hydrogen-bonding capacity.

- Applications : Pyrazole-containing sulfonamides are often explored for anti-inflammatory or anticancer activity due to their enhanced metabolic stability .

Benzothiazole and Triazole Derivatives

- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[2-Phenyl-3-(Phenylsulfonyl)Imidazolidin-1-yl]Ethanone (CAS 914349-78-3)

Key Differences :

- Functional Groups : Incorporates a benzothiazole ring and a sulfonyl group, enhancing electron-withdrawing effects.

- Pharmacological Relevance: Benzothiazole derivatives are associated with antitumor and antimicrobial activity, differing from the imidazolidinone-based target compound .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Meta vs.

- Heterocycle Impact: Imidazolidinone derivatives generally exhibit better solubility in polar solvents than pyrazole or benzothiazole analogs due to the 5-oxo group’s polarity.

- Synthetic Accessibility: The target compound’s imidazolidinone ring is synthetically challenging compared to pyrazole derivatives, which are often synthesized via cyclocondensation reactions .

Biological Activity

Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

- Molecular Formula : C22H19ClN4O3S

- Molecular Weight : 454.9 g/mol

- IUPAC Name : 4-chloro-N-[3-(2-methoxy-5-methylanilino)quinoxalin-2-yl]benzenesulfonamide

These structural attributes contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways:

- Enzyme Inhibition : The compound has been shown to inhibit metallo-β-lactamases (MβLs), particularly the ImiS enzyme, which is crucial for bacterial resistance against β-lactam antibiotics. The inhibition mechanism involves the sulfonamide group coordinating with zinc ions at the active site of the enzyme, effectively blocking substrate access and preventing hydrolysis of antibiotics like imipenem and cefazolin .

- Antimicrobial Activity : Studies have demonstrated synergistic effects when combined with traditional antibiotics, leading to enhanced antibacterial efficacy against resistant strains of bacteria such as E. coli. The compound exhibited an IC50 value as low as 0.11 µM against ImiS, indicating potent inhibitory activity .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzenesulfonamide derivatives has revealed several key insights:

- Substituent Effects : The presence of electron-donating groups, such as methoxy groups on the aromatic rings, enhances inhibitory potency against target enzymes. Conversely, electron-withdrawing groups tend to diminish activity.

- Core Structure Influence : The quinoxaline core is essential for biological activity, as modifications to this structure significantly affect both binding affinity and selectivity for MβLs .

Case Studies and Research Findings

Several studies have highlighted the biological potential of benzenesulfonamide derivatives:

- Inhibition Studies : A study involving various benzenesulfonamide derivatives reported that compounds with meta-substituents showed improved inhibitory activity against MβLs compared to ortho or para substitutions. The best-performing derivative exhibited over 70% inhibition at a concentration of 20 µM .

- Synergistic Effects in vivo : In mouse models, treatment with benzenesulfonamide derivatives in combination with meropenem significantly reduced bacterial load in organs such as the spleen and liver after administration .

- Clinical Relevance : Given its mechanism of action and efficacy in overcoming bacterial resistance, this compound is being explored as a potential lead in the development of new antimicrobial therapies that can be used alongside existing β-lactam antibiotics .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.